molecular formula C27H27ClN2OS2 B15083792 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15083792
M. Wt: 495.1 g/mol
InChI Key: LQDZHRONUNXHOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno[2,3-d]pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothieno[2,3-d]pyrimidine intermediate.

    Attachment of the tert-Butylbenzyl and Chlorophenyl Groups: These groups are introduced through further substitution reactions, often using organometallic reagents or other suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific targets.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the presence of the chlorophenyl group and the sulfanyl linkage. These features may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H27ClN2OS2

Molecular Weight

495.1 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H27ClN2OS2/c1-27(2,3)18-10-8-17(9-11-18)16-32-26-29-24-23(21-6-4-5-7-22(21)33-24)25(31)30(26)20-14-12-19(28)13-15-20/h8-15H,4-7,16H2,1-3H3

InChI Key

LQDZHRONUNXHOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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